molecular formula C9H11BrClNO B13176162 3-Amino-1-(3-bromo-4-chlorophenyl)propan-1-ol

3-Amino-1-(3-bromo-4-chlorophenyl)propan-1-ol

Cat. No.: B13176162
M. Wt: 264.54 g/mol
InChI Key: SVEVHNKTNKEGRW-UHFFFAOYSA-N
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Description

3-Amino-1-(3-bromo-4-chlorophenyl)propan-1-ol is an organic compound with the molecular formula C9H12BrClNO It is characterized by the presence of an amino group, a bromine atom, and a chlorine atom attached to a phenyl ring, along with a hydroxyl group on the propanol chain

Preparation Methods

The synthesis of 3-Amino-1-(3-bromo-4-chlorophenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-bromo-4-chlorobenzaldehyde with isopropylamine to form N-isopropyl-3-bromo-4-chlorobenzamide. This intermediate is then subjected to hydrolysis using sodium hydroxide to yield the corresponding acid, which is subsequently reacted with ammonia to produce the final product .

Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

3-Amino-1-(3-bromo-4-chlorophenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium thiolate, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions include various substituted phenylpropanol derivatives, which can be further utilized in different applications .

Scientific Research Applications

3-Amino-1-(3-bromo-4-chlorophenyl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-bromo-4-chlorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity or modulating their function. The presence of bromine and chlorine atoms may enhance its binding affinity and specificity towards certain biological targets, leading to its observed biological effects .

Comparison with Similar Compounds

3-Amino-1-(3-bromo-4-chlorophenyl)propan-1-ol can be compared with similar compounds such as:

    3-Amino-1-(4-chlorophenyl)propan-1-ol: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.

    3-Amino-1-(3-bromo-phenyl)propan-1-ol: Lacks the chlorine atom, which may affect its binding affinity and specificity.

    3-Amino-1-(3-chlorophenyl)propan-1-ol: Lacks the bromine atom, leading to variations in its chemical and biological properties.

The uniqueness of this compound lies in the combined presence of both bromine and chlorine atoms, which may confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C9H11BrClNO

Molecular Weight

264.54 g/mol

IUPAC Name

3-amino-1-(3-bromo-4-chlorophenyl)propan-1-ol

InChI

InChI=1S/C9H11BrClNO/c10-7-5-6(1-2-8(7)11)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2

InChI Key

SVEVHNKTNKEGRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CCN)O)Br)Cl

Origin of Product

United States

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